N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-13-14(2)16(4)22(17(5)15(13)3)28(26,27)23-12-21(25)19-7-8-20-18(11-19)9-10-24(20)6/h7-8,11,21,23,25H,9-10,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIITVDNOLUGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H30N2O3S
- Molecular Weight : 402.6 g/mol
- CAS Number : 1705386-95-3
- Structural Features : The compound features an indoline moiety linked to a pentamethylbenzenesulfonamide group, which contributes to its unique biological properties.
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
- Anti-inflammatory Effects : Compounds with indole structures often exhibit anti-inflammatory activity. The presence of the hydroxyl group may enhance its interaction with inflammatory pathways.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines. The mechanism of action could involve modulation of signaling pathways associated with cell proliferation and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Preparation of Indoline Precursor :
- Alkylation of indoline to introduce the methyl group.
-
Synthesis of Sulfonamide Component :
- Formation of the sulfonamide group through sulfonation reactions.
-
Coupling Reaction :
- The final step involves coupling the indoline and sulfonamide precursors under controlled conditions to yield the desired compound.
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values were determined through MTT assays across different concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
These results indicate a promising therapeutic potential for this compound in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
